molecular formula C16H17N3O2S B10977844 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

Cat. No.: B10977844
M. Wt: 315.4 g/mol
InChI Key: ZFUMVOZRYHJUKG-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyridine carboxamide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by functionalization to introduce the carbamoyl and pyridine carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar compounds to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide include:

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O2S/c1-9-4-5-11-12(7-9)22-16(13(11)14(17)20)19-15(21)10-3-2-6-18-8-10/h2-3,6,8-9H,4-5,7H2,1H3,(H2,17,20)(H,19,21)

InChI Key

ZFUMVOZRYHJUKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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